3-Buten-1-ol

Overview

Description

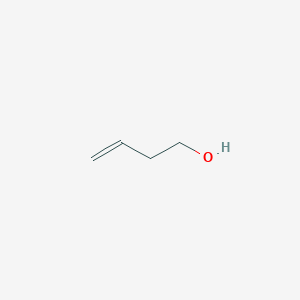

3-Buten-1-ol (CAS 627-27-0), also known as homoallyl alcohol, is a four-carbon unsaturated primary alcohol with the formula CH₂=CHCH₂CH₂OH. It features a terminal hydroxyl group and a double bond between the second and third carbons. This compound is utilized in organic synthesis, catalytic processes, and atmospheric chemistry due to its reactive allylic alcohol structure . Industrially, it is produced via catalytic hydrogenation of 3-butyn-1-ol or through zeolite-catalyzed Prins reactions .

Preparation Methods

Grignard Reagent-Mediated Synthesis

The Grignard reagent method is a classical approach for synthesizing alcohols, adapted for 3-buten-1-ol production through the deprotection of para-methoxybenzyl (PMB) ethers.

Reaction Conditions and Procedure

In a representative procedure, a PMB ether (1 mmol) is dissolved in acetonitrile (10 mL) and treated with t-butyl bromide (1.1 equivalents) under reflux . The reaction progress is monitored by thin-layer chromatography (TLC), typically completing within 1 hour. Post-reaction, the mixture is concentrated under reduced pressure, dissolved in ethyl acetate (50 mL), and washed with saturated sodium bicarbonate. After brine washing and magnesium sulfate drying, column chromatography (silica gel, ethyl acetate/cyclohexane) yields this compound with a 93% purity .

Table 1: Grignard Reagent Synthesis Parameters

| Component | Quantity/Condition | Role |

|---|---|---|

| PMB ether | 1 mmol | Substrate |

| t-BuBr | 1.1 equiv | Deprotection agent |

| Acetonitrile | 10 mL | Solvent |

| Temperature | Reflux | Reaction condition |

| Purification | Column chromatography | Isolation method |

This method’s efficiency stems from the chemoselective cleavage of the PMB group, which avoids side reactions common in traditional Grignard syntheses . However, the need for anhydrous conditions and specialized purification limits its scalability.

Vinylmagnesium Chloride and Ethylene Oxide Reaction

A higher-yielding route involves the reaction of vinylmagnesium chloride with ethylene oxide, leveraging organometallic intermediates.

Stepwise Synthesis

-

Formation of Vinylmagnesium Chloride : Magnesium turnings (24.3 g, 1 mol) are activated with dibromoethane (1 mL) in diethyl ether (50 g). Vinyl chloride (62.5 g, 1 mol) in diethyl ether (200 g) is added dropwise, maintaining mild reflux for 2 hours .

-

Ethylene Oxide Addition : The resulting vinylmagnesium chloride is cooled to −5°C, and ethylene oxide (44 g, 1 mol) in diethyl ether (60 g) is introduced dropwise. The mixture is stirred at −5–5°C for 1 hour .

-

Workup : The reaction is quenched with ice water (200 mL) and ammonium chloride, followed by saturated brine washes. Rectification of the organic layer affords 53 g of this compound (99.2% purity, 73.6% yield) .

Table 2: Vinylmagnesium Chloride Method Metrics

| Parameter | Value | Significance |

|---|---|---|

| Magnesium | 24.3 g | Initiator |

| Vinyl chloride | 62.5 g | Grignard precursor |

| Ethylene oxide | 44 g | Electrophile |

| Temperature range | −5°C to reflux | Kinetic control |

| Yield | 73.6% | Efficiency |

This method’s moderate yield is attributed to competing side reactions during the Grignard formation, necessitating precise temperature control .

Catalytic Isomerization of 2-Buten-1-ol Compounds

Patent literature discloses a palladium-catalyzed isomerization strategy for converting 2-buten-1-ol derivatives to this compound.

Catalytic System and Mechanism

A palladium catalyst doped with selenium or tellurium facilitates the isomerization under hydrogen atmosphere (0–250°C) . The co-catalysts enhance palladium’s activity by modifying its electronic structure, enabling selective 1,3-hydrogen shift.

Table 3: Isomerization Reaction Parameters

| Component | Role | Optimal Condition |

|---|---|---|

| Pd/Se or Pd/Te | Catalyst | 0.5–5 wt% loading |

| Hydrogen | Reducing agent | 1–10 bar |

| Temperature | 50–150°C | Selectivity control |

| Solvent | Tetrahydrofuran | Polarity match |

This method achieves >90% conversion but requires specialized catalyst preparation, limiting industrial adoption .

Industrial and Research Applications

Catalytic Studies

This compound serves as a substrate in manganese-catalyzed hydrohydrazination and iron(III) chloride-mediated etherification, underscoring its role in exploring novel reaction mechanisms .

Material Science

The alcohol’s terminal double bond facilitates its use in synthesizing bimetallic nanoparticles, where its reducing properties stabilize metal precursors during nucleation .

Chemical Reactions Analysis

Types of Reactions: 3-Buten-1-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 3-butenal or 3-buten-1-oic acid.

Reduction: It can be reduced to form 1-butanol.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like hydrogen halides (HX) or organometallic compounds are commonly employed.

Major Products:

Oxidation: 3-Butenal, 3-buten-1-oic acid.

Reduction: 1-Butanol.

Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

Synthetic Applications

3-Buten-1-ol serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical transformations:

Hydrohydrazination of Olefins

Research has demonstrated the use of this compound in manganese-catalyzed hydrohydrazination reactions, which involve the addition of hydrazine to olefins to form hydrazones. This process is significant for synthesizing nitrogen-containing compounds, which are valuable in pharmaceuticals and agrochemicals .

Conversion of Propargylic Acetates to Ethers

In another application, this compound is utilized in the conversion of propargylic acetates to ethers through a reaction catalyzed by ferric chloride. This transformation highlights its role as a nucleophile in ether synthesis, which is crucial for creating complex organic molecules .

Industrial Applications

This compound is also employed in various industrial processes:

Production of Fine Chemicals

The compound is used as a building block for the synthesis of fine chemicals, including fragrances and flavors. Its unique structure allows it to impart specific olfactory properties, making it valuable in the cosmetic and food industries.

Polymer Production

Due to its unsaturated nature, this compound can be polymerized to produce polybutenyl compounds, which are used in adhesives, coatings, and sealants. The ability to modify its polymerization conditions enables the production of materials with tailored properties .

Biological Applications

Recent studies have explored the biological applications of this compound:

Bioconversion Processes

Research indicates that this compound can be produced biologically through fermentation processes involving specific microorganisms. This biotechnological approach is being investigated for sustainable production methods and could lead to environmentally friendly alternatives for chemical synthesis .

Case Studies

Mechanism of Action

The mechanism of action of 3-Buten-1-ol involves its ability to participate in various chemical reactions due to the presence of both a hydroxyl group and a double bond. These functional groups allow it to undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|

| 3-Buten-1-ol | C₄H₈O | 72.11 | 113–114 | Double bond at C2–C3; primary alcohol |

| 4-Penten-1-ol (PO41) | C₅H₁₀O | 86.13 | ~157 | Double bond at C4–C5; longer carbon chain |

| 3-Methyl-3-buten-1-ol (MBO331) | C₅H₁₀O | 86.13 | 137–139 | Methyl-substituted double bond at C3–C4 |

| Allyl Alcohol (2-propen-1-ol) | C₃H₆O | 58.08 | 97 | Shorter chain; double bond adjacent to OH |

| 2-Methyl-3-buten-2-ol (MBO232) | C₅H₁₀O | 86.13 | 120–122 | Tertiary alcohol; conjugated double bond |

Key Observations :

- Chain Length and Substituents : Longer chains (e.g., PO41) increase molecular weight and boiling points. Methyl groups (e.g., MBO331) enhance steric effects and alter reactivity .

- Double Bond Position : Proximity to the hydroxyl group (e.g., allyl alcohol) increases electrophilicity and reactivity in acid-catalyzed reactions .

Reactivity and Chemical Behavior

Acid-Catalyzed Uptake in Sulfuric Acid

A study comparing This compound , 4-Penten-1-ol (PO41) , and 3-Methyl-3-buten-1-ol (MBO331) in sulfuric acid (20–80 wt%) revealed:

- Reactivity Order : BO31 < PO41 < MBO331 .

- Mechanism : Electrophilic addition of H₂SO₄ to the double bond. Methyl substitution (MBO331) stabilizes carbocation intermediates, accelerating reactivity .

- Atmospheric Implications : MBO331 reacts irreversibly in 30–80% H₂SO₄, making it more prone to aerosol-phase degradation than BO31, which requires ≥60% acidity for irreversible uptake .

Hydrogenation Pathways

- This compound: Partial hydrogenation over Pd/Al₂O₃ yields 1-butanol, with ≤10% side products (crotyl alcohol, butyraldehyde) .

- 3-Methyl-3-buten-1-ol : Requires tailored catalysts (e.g., Fe₃O₄/SiO₂) for selective hydrogenation due to steric hindrance from the methyl group .

Catalytic Production and Selectivity

Zeolite catalysts in Prins reactions (propene + formaldehyde) show stark differences in selectivity:

| Catalyst | Formaldehyde Conversion (%) | Selectivity to this compound (%) | Key Product |

|---|---|---|---|

| H-MFI | Moderate | Highest (e.g., ~70%) | This compound |

| H-BEA | High (45.1%) | Low (prioritizes buta-1,3-diene) | Buta-1,3-diene |

| H-FAU | Moderate | Low (prioritizes 4-methyl-1,3-dioxane) | Dioxane derivatives |

Factors Influencing Catalysis :

Biological Activity

3-Buten-1-ol is an unsaturated alcohol with the molecular formula . It possesses both a hydroxyl group and a double bond, which endows it with unique chemical reactivity and potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with biological systems, metabolic pathways, and potential applications in various fields.

This compound is characterized by:

- Molecular Formula :

- Structure : An unsaturated alcohol with a double bond between the second and third carbon atoms.

- Physical State : Typically encountered as a colorless liquid.

Metabolism and Enzyme Interactions

Research indicates that this compound may interact with various enzymes, particularly those involved in alcohol metabolism. One significant enzyme is alcohol dehydrogenase , which catalyzes the oxidation of alcohols. The presence of the hydroxyl group allows this compound to be metabolized similarly to other alcohols, influencing its pharmacokinetics within biological systems .

Table 1: Summary of Enzyme Interactions

| Enzyme | Interaction Type | Impact on Metabolism |

|---|---|---|

| Alcohol Dehydrogenase | Oxidation | Converts this compound to butenal |

| Cytochrome P450 | Oxidative metabolism | Involvement in the metabolism of xenobiotics |

Reactivity with Hydroxyl Radicals

Studies have shown that this compound exhibits enhanced reactivity towards hydroxyl (OH) radicals compared to its alkene analogue, 1-butene. This increased reactivity is attributed to the unsaturated nature of the alcohol, allowing it to participate in radical reactions that are significant in atmospheric chemistry and potentially in biological oxidative stress contexts .

Case Study 1: Atmospheric Chemistry

A comparative study investigated the kinetics of reactions between this compound and OH radicals at room temperature. Results indicated that this compound reacts approximately 1.2 times faster than 1-butene under similar conditions. This finding is crucial for understanding the compound's behavior in environmental contexts, particularly regarding its role in atmospheric processes and potential impacts on air quality .

Case Study 2: Metabolite Identification

In another study focusing on secondary metabolites, this compound was identified as a compound present in various plant species. Its sweet and fruity taste suggests potential applications in flavoring and fragrance industries. Moreover, as a secondary metabolite, it may play roles in plant defense mechanisms or signaling pathways .

Flavoring and Fragrance Industry

Given its pleasant aroma profile, this compound could be utilized as a flavoring agent or fragrance component. Its presence in certain fruits indicates its potential for enhancing food products.

Environmental Monitoring

Due to its reactivity with OH radicals, monitoring levels of this compound could serve as an indicator of oxidative stress in environmental samples or biological systems.

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the conformational composition of 3-Buten-1-ol?

Gas electron diffraction (GED) combined with computational modeling is the primary method for identifying conformers. For this compound, GED revealed two conformers: a major one (68.6%) with dihedral angles , , and a minor conformer (31.4%) with distinct angles , . Least-squares analysis and theoretical intensity functions validate these findings .

Q. How can NMR spectroscopy be applied to analyze this compound in protonated solvents?

Protonated solvents like methanol complicate NMR due to strong solvent signals. Techniques such as 1D WET (Water Suppression Enhanced Through T1 effects) suppress solvent peaks, enabling clear observation of solute resonances. For this compound, this method resolves splitting patterns and coupling constants critical for structural assignment .

Q. What synthetic routes are available for this compound?

Common methods include:

- Acetylation : Reacting 3-methyl-1-buten-1-ol with acetic anhydride to form esters, followed by hydrolysis .

- Transmetallation : Using allyltin trichloride intermediates generated from stannanes (e.g., tributyltin) and aldehydes to achieve stereoselective synthesis . Challenges include controlling regioselectivity and isolating reactive intermediates.

Q. How is this compound distinguished from structural isomers using analytical techniques?

Gas chromatography/mass spectrometry (GC/MS) with retention time (RT) and Kovats Index (KI) matching is key. For example:

- This compound: RT = 2.45, KI = 731 .

- 3-Methyl-2-buten-1-ol: RT = 2.85, KI = 773 . Spectral libraries (e.g., NIST) and 2D NMR further differentiate isomers.

Advanced Research Questions

Q. How does conformational diversity influence the reaction kinetics of this compound with OH radicals?

Microcanonical variational transition state theory (VTST) at the BHandHLYP/aug-cc-pVDZ level calculates a rate coefficient of at 298.15 K. Conformers contribute to non-Arrhenius behavior, requiring Boltzmann-weighted averaging for accurate predictions. Deviations <25% from experimental data highlight the role of conformational sampling .

Q. What contradictions exist in experimental data on this compound, and how are they resolved?

Discrepancies arise in conformer ratios and kinetic data due to:

- Methodological bias : GED vs. computational populations.

- Temperature effects : Conformer stability shifts with thermal energy. Resolution involves multi-technique validation (e.g., GED, VTST) and error propagation analysis (e.g., standard deviations in dihedral angles) .

Q. What role does this compound play in atmospheric chemistry models?

As a volatile organic compound (VOC), its OH reaction rate determines atmospheric lifetime. Global models (e.g., NVOC emissions frameworks) integrate its reactivity to predict ozone formation and secondary organic aerosol (SOA) yields. Comparative studies with 1-butene () inform regional air quality simulations .

Q. How are reaction intermediates like allyltin trichloride characterized in this compound synthesis?

Trapping intermediates via low-temperature NMR or cryogenic matrix isolation confirms their structure. For allyltin trichloride, -NMR and X-ray crystallography validate bonding geometry. Kinetic studies (e.g., GC monitoring) track intermediate formation and decay .

Q. Methodological Best Practices

- Conformational Analysis : Combine GED with DFT (e.g., B3LYP/6-311++G**) for energy minima mapping.

- Kinetic Modeling : Use Master Equation solvers (e.g., MESMER) to account for pressure-dependent effects.

- Data Contradiction : Apply Bayesian statistics to weigh conflicting datasets and prioritize uncertainty reduction.

Properties

IUPAC Name |

but-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-2-3-4-5/h2,5H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPTYLOMNJNZNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25086-71-9 | |

| Record name | 3-Buten-1-ol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2060836 | |

| Record name | 3-Buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Buten-1-ol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11024 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

113.50 °C. @ 760.00 mm Hg | |

| Record name | 3-Buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

627-27-0 | |

| Record name | 3-Buten-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Buten-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Buten-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Buten-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Buten-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2060836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-buten-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.993 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DB2KRM1I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Buten-1-ol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031324 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.